Diopside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

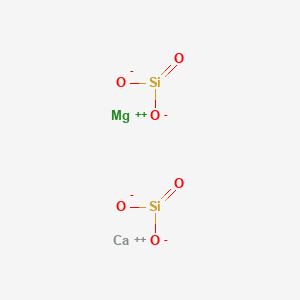

Diopside, also known as calcium magnesium silicate, is a compound with the chemical formula CaMgO6Si2. It is a white, crystalline substance that is commonly found in nature as a mineral. This compound is known for its excellent insulating properties and strength, making it valuable in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diopside can be synthesized through high-temperature reactions involving magnesium oxide and silicon dioxide. The reaction typically occurs at temperatures above 1400°C, where the reactants are combined to form the desired compound .

Industrial Production Methods

In industrial settings, silicic acid, calcium magnesium salt is often produced as a byproduct of the Pidgeon process, which is a major route for producing magnesium metal. In this process, a mixture of magnesium and calcium oxides reacts with silicon to yield magnesium metal and calcium magnesium silicate .

Analyse Des Réactions Chimiques

Types of Reactions

Diopside undergoes various chemical reactions, including:

Oxidation: It can react with oxygen at high temperatures to form different oxides.

Reduction: In the presence of reducing agents, it can be reduced to its constituent elements.

Substitution: It can undergo substitution reactions where one of its components is replaced by another element or compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The reactions typically occur under high-temperature conditions, often exceeding 1000°C .

Major Products Formed

The major products formed from these reactions include various oxides, such as calcium oxide and magnesium oxide, as well as silicon dioxide .

Applications De Recherche Scientifique

Ceramics

Porcelain Production

Diopside has been utilized as a partial substitute for feldspar in porcelain manufacturing. Its low melting point and low coefficient of thermal expansion make it an attractive option for producing high-quality porcelain at firing temperatures between 950°C and 1050°C. The incorporation of this compound enhances the material's thermal stability and reduces the risk of cracking during firing processes .

Glass-Ceramics

Research has demonstrated that this compound-based glass-ceramics can be engineered for dental and biomedical applications. These materials are synthesized by melting high-purity batch reagents and subsequently subjected to heat treatments. The resulting glass-ceramics exhibit favorable mechanical properties and biocompatibility, making them suitable for dental restorations and other biomedical uses .

| Material Type | Properties | Applications |

|---|---|---|

| Porcelain | Low thermal expansion | Tableware, tiles |

| Glass-Ceramics | High mechanical strength | Dental restorations |

Biomaterials

Tissue Engineering

this compound has shown promise in the field of tissue engineering, particularly as a scaffold material for bone regeneration. Studies have reported the fabrication of porous this compound ceramics that mimic bone structure. These ceramics exhibit high porosity (32.5% to 34.6%) and compressive strength (up to 11.4 MPa), which are crucial for supporting cell growth and integration into bone tissue . Furthermore, this compound's ability to form hydroxyapatite upon exposure to biological fluids enhances its bioactivity, making it an ideal candidate for hard tissue applications.

Coatings on Metal Alloys

In vitro studies have demonstrated that nanostructured this compound coatings on magnesium alloys can significantly improve corrosion resistance while enhancing bioactivity and mechanical stability. This application is particularly relevant in orthopedic implants where both durability and biocompatibility are essential .

Catalysis

This compound is also being explored as a catalyst in various chemical reactions. Its unique mineral composition allows it to serve as a support material for other catalytic agents, enhancing their effectiveness in processes such as photocatalytic CO2 reduction . The mineral's structural characteristics contribute to improved efficiency in converting CO2 into useful hydrocarbons.

Case Studies

-

Case Study 1: this compound in Porcelain Production

A study investigated the effects of incorporating natural this compound into porcelain formulations. Results indicated that this compound not only improved the thermal shock resistance but also reduced the overall production costs by lowering energy requirements during firing. -

Case Study 2: Bioceramics for Bone Regeneration

Research focused on synthesizing porous this compound-based ceramics using sol-gel methods. The findings revealed that these materials promoted osteoblast proliferation and exhibited a favorable degradation rate, making them suitable candidates for bone repair applications.

Mécanisme D'action

The mechanism of action of silicic acid, calcium magnesium salt involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Diopside can be compared with other similar compounds, such as:

Calcium Silicate (CaSiO3): Known for its use in construction materials and as an insulating agent.

Magnesium Silicate (MgSiO3): Commonly used in the cosmetic and pharmaceutical industries.

Sodium Silicate (Na2SiO3): Used in detergents, adhesives, and as a sealant.

The uniqueness of silicic acid, calcium magnesium salt lies in its combined properties of calcium and magnesium, which provide enhanced strength and insulating properties compared to other silicates .

Activité Biologique

Diopside, a calcium magnesium silicate mineral (CaMgSi₂O₆), has gained significant attention in biomedical applications due to its unique biological properties. This article explores the biological activity of this compound, focusing on its antibacterial effects, bioactivity in bone regeneration, and potential as a scaffold material in tissue engineering.

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits notable antibacterial activity, particularly when modified with antimicrobial agents. For instance, research involving this compound powder loaded with lysostaphin—a bacteriolytic enzyme—showed significant antibacterial and antibiofilm properties. The study revealed that lysostaphin released from this compound effectively inhibited planktonic Staphylococcus aureus and disrupted established biofilms, suggesting its potential utility in preventing infections associated with bone grafts .

Table 1: Antibacterial Activity of this compound-Loaded Lysostaphin

| Bacterial Strain | Inhibition Zone (mm) | Biofilm Disruption Effect |

|---|---|---|

| S. aureus ATCC 29213 | 20.5 ± 2.3 | High |

| E. coli | 15.0 ± 1.5 | Moderate |

Bioactivity and Osteoconductivity

This compound's bioactivity is characterized by its ability to promote mineralization and support osteoblast proliferation. When implanted, this compound can release calcium (Ca²⁺), magnesium (Mg²⁺), and silicate (SiO₃²⁻) ions, which are crucial for bone regeneration processes . Notably, this compound has been shown to form a hydroxyapatite layer when exposed to simulated body fluid (SBF), enhancing its osteoconductive properties.

Case Study: BMP-2 Adsorption on this compound

A pivotal study investigated the adsorption capacity of this compound for recombinant Bone Morphogenetic Protein-2 (BMP-2), revealing that this compound could adsorb BMP-2 three times more effectively than nano-hydroxyapatite (HA). Implants incorporating BMP-2-loaded this compound exhibited enhanced osteoinductive properties in vivo, indicating that this compound could serve as an effective protein carrier for bone regeneration therapies .

Mechanical Properties and Scaffold Applications

Research into strontium/copper co-substituted this compound scaffolds has shown promising results in terms of mechanical performance and bioactivity. These modified this compound materials demonstrated superior fracture toughness and enhanced proliferation of osteogenic cells compared to traditional bioceramics . The incorporation of copper not only improved the mechanical strength but also exhibited antibacterial properties against E. coli, highlighting the dual functionality of these scaffolds in both structural support and infection prevention.

Table 2: Mechanical Properties of this compound Scaffolds

| Scaffold Composition | Compressive Strength (MPa) | Fracture Toughness (MPa·m¹/²) |

|---|---|---|

| Pure this compound | 50 | 1.2 |

| Strontium/Copper-Doped | 70 | 1.8 |

Propriétés

Numéro CAS |

12765-06-9 |

|---|---|

Formule moléculaire |

CaMgO4Si |

Poids moléculaire |

156.47 g/mol |

Nom IUPAC |

calcium;magnesium;silicate |

InChI |

InChI=1S/Ca.Mg.O4Si/c;;1-5(2,3)4/q2*+2;-4 |

Clé InChI |

FGZBFIYFJUAETR-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Ca+2] |

SMILES canonique |

[O-][Si]([O-])([O-])[O-].[Mg+2].[Ca+2] |

Key on ui other cas no. |

12765-06-9 |

Synonymes |

basalt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.